molecular formula C16H19NO2 B2405678 9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole CAS No. 2411292-89-0

9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole

Cat. No. B2405678
CAS RN: 2411292-89-0
M. Wt: 257.333
InChI Key: FGDBALQBUYMBKG-UHFFFAOYSA-N
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Description

9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole is a chemical compound with potential applications in scientific research. It is a tetrahydrocarbazole derivative that has been synthesized and studied for its potential biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole is not fully understood, but it is believed to act as a partial agonist or antagonist at certain receptors in the brain. It may also have indirect effects on neurotransmitter release and reuptake. Further research is needed to fully elucidate the mechanism of action.
Biochemical and Physiological Effects:
Studies have shown that 9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole can have various biochemical and physiological effects, depending on the specific receptor it interacts with. For example, it has been shown to increase dopamine release in certain brain regions, which may be relevant to the treatment of certain psychiatric disorders. It has also been shown to have neuroprotective effects in certain models of neurodegenerative disease.

Advantages and Limitations for Lab Experiments

One advantage of using 9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole in lab experiments is its high affinity for certain receptors in the brain. This can make it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation is that its effects may be dose-dependent and may vary depending on the specific experimental conditions. Careful consideration should be given to the appropriate dose and experimental design.

Future Directions

There are many potential future directions for research on 9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole. Some possible areas of investigation include:
- Further elucidation of the mechanism of action and receptor selectivity
- Investigation of its potential therapeutic applications, particularly in the treatment of neurological and psychiatric disorders
- Development of more selective analogs with improved pharmacological properties
- Investigation of its potential as a tool for studying the role of specific receptors in various physiological and pathological processes.

Synthesis Methods

The synthesis of 9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole involves the reaction of 9-methylcarbazole with epichlorohydrin in the presence of a catalyst such as sodium hydroxide. The resulting product is then treated with sodium borohydride to yield the final compound. The synthesis process has been optimized to improve yield and purity, and the resulting compound has been characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole has potential applications in scientific research, particularly in the study of neurological and psychiatric disorders. It has been shown to have affinity for certain receptors in the brain, including serotonin and dopamine receptors. This makes it a potentially useful tool for studying the role of these receptors in various physiological and pathological processes.

properties

IUPAC Name

9-methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-17-15-5-3-2-4-13(15)14-8-11(6-7-16(14)17)18-9-12-10-19-12/h6-8,12H,2-5,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDBALQBUYMBKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C3=C1C=CC(=C3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Methyl-6-(oxiran-2-ylmethoxy)-1,2,3,4-tetrahydrocarbazole

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